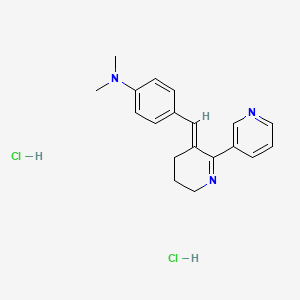

Dmab-anabaseine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DMAB-anabaseine dihydrochloride is a partial agonist at α7-containing neuronal nicotinic receptors (nAChR) and an antagonist at α4β2 and other nicotinic receptors . It exhibits specific cognition-enhancing effects as it improves rat long-term memory .

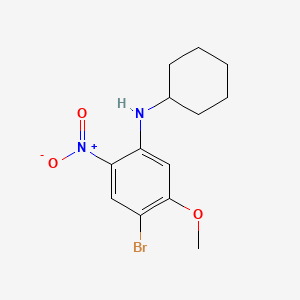

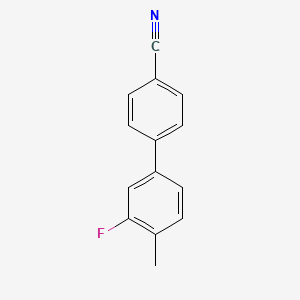

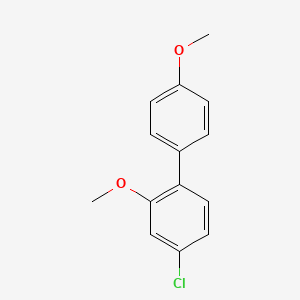

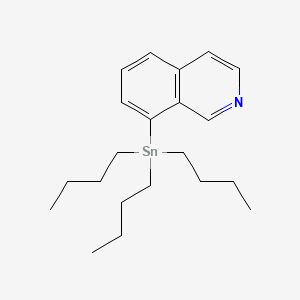

Molecular Structure Analysis

The molecular formula of this compound is C19H21N3•2HCl . It has a molecular weight of 364.32 .Aplicaciones Científicas De Investigación

Neurological Research : Dmab-anabaseine dihydrochloride and its analogs have shown potential in improving passive and active avoidance behaviors in nucleus basalis-lesioned rats, suggesting their role in mimicking memory-related behaviors similar to nicotine (Meyer et al., 1994).

Chemical Analysis : It's used in the study of dihydrogen bond intermediated alcoholysis, demonstrating its chemical properties and reaction mechanisms in nonaqueous media (Golub et al., 2015).

Biochemical Assays : this compound is utilized in developing novel spectrophotometric methods for measuring peroxidase activity in plant extracts (Nagaraja et al., 2009).

Toxicology : Studies on dimethylamine borane (a compound related to this compound) reveal its potential toxic effects on humans, especially through dermal absorption, which can lead to neurological and peripheral neuropathy (Tsan et al., 2005).

Catalysis Research : this compound is involved in studies of surface plasmon assisted catalysis, particularly in the cyclic redox of certain chemicals, providing insights into chemical reactions under unique conditions (Xu et al., 2013).

Medical Research : In a separate context, 'Dmab' as denosumab, a monoclonal antibody, has been investigated for its effects on bone formation and metabolic bone diseases (Portal-Núñez et al., 2017).

Pharmacological Studies : this compound is also researched for its interactions with brain nicotinic receptors and its potential as an Alzheimer's drug candidate (Kem et al., 2004).

Mecanismo De Acción

Direcciones Futuras

A synthetic derivative of anabaseine, DMAB-anabaseine dihydrochloride improves memory in experimental animals and humans and is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia . This suggests that it could have potential therapeutic applications in the treatment of cognitive disorders.

Propiedades

IUPAC Name |

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)